![molecular formula C20H21ClN2O B5051598 2-chloro-N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)benzamide](/img/structure/B5051598.png)
2-chloro-N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)benzamide is a chemical compound that has been extensively studied for its potential in scientific research. It is commonly referred to as CTIB or GNTI, and is a selective kappa opioid receptor antagonist. In
Mecanismo De Acción
CTIB acts as a selective antagonist of the kappa opioid receptor, blocking the binding of endogenous opioid peptides such as dynorphins. This leads to the inhibition of downstream signaling pathways that are activated by the kappa opioid receptor, resulting in a decrease in the activity of neurons that express this receptor.
Biochemical and Physiological Effects
The kappa opioid receptor system is involved in a wide range of physiological processes, including pain perception, stress response, mood regulation, and addiction. CTIB has been shown to modulate these processes in various animal models, suggesting that it may have potential therapeutic applications in human diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTIB is its high selectivity and potency for the kappa opioid receptor, which allows for specific modulation of this receptor system without affecting other opioid receptors. However, CTIB has some limitations in lab experiments, including its poor solubility in aqueous solutions and its tendency to form aggregates.
Direcciones Futuras
There are many potential future directions for research on CTIB. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of focus is the investigation of the therapeutic potential of CTIB in various diseases, such as chronic pain, depression, and addiction. Additionally, the development of new analogs of CTIB with improved properties may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of CTIB involves multiple steps, including the preparation of the cyclobutylamine precursor and the coupling reaction with the benzamide. The final product is obtained through purification and crystallization. The synthesis method has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
CTIB has been widely used in scientific research as a tool to study the kappa opioid receptor system. It has been shown to have high selectivity and potency for the kappa opioid receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
2-chloro-N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-19-7-2-1-6-18(19)20(24)22-16-9-8-14-10-11-23(13-15(14)12-16)17-4-3-5-17/h1-2,6-9,12,17H,3-5,10-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYMCCCRACXOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.